molecular formula C14H22O B12680070 3-Methyl-1-(2,4,4-trimethylcyclohexen-1-yl)-2-buten-1-one CAS No. 93882-36-1

3-Methyl-1-(2,4,4-trimethylcyclohexen-1-yl)-2-buten-1-one

Cat. No.: B12680070
CAS No.: 93882-36-1
M. Wt: 206.32 g/mol
InChI Key: RLDRENCYLPKBFK-UHFFFAOYSA-N
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Description

3-Methyl-1-(2,4,4-trimethylcyclohexen-1-yl)-2-buten-1-one is an organic compound with a complex structure that includes a cyclohexene ring and a butenone moiety. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2,4,4-trimethylcyclohexen-1-yl)-2-buten-1-one typically involves the reaction of 2,4,4-trimethylcyclohex-2-en-1-one with appropriate reagents to introduce the butenone side chain. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and purification to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2,4,4-trimethylcyclohexen-1-yl)-2-buten-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

3-Methyl-1-(2,4,4-trimethylcyclohexen-1-yl)-2-buten-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2,4,4-trimethylcyclohexen-1-yl)-2-buten-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: A similar compound with a cyclohexene ring and a ketone group.

    3-Methyl-1-cyclohexene: Another related compound with a simpler structure.

Uniqueness

3-Methyl-1-(2,4,4-trimethylcyclohexen-1-yl)-2-buten-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

93882-36-1

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

3-methyl-1-(2,4,4-trimethylcyclohexen-1-yl)but-2-en-1-one

InChI

InChI=1S/C14H22O/c1-10(2)8-13(15)12-6-7-14(4,5)9-11(12)3/h8H,6-7,9H2,1-5H3

InChI Key

RLDRENCYLPKBFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC(C1)(C)C)C(=O)C=C(C)C

Origin of Product

United States

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